molecular formula C10H12N2OS B2368182 N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide CAS No. 1311779-08-4

N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide

Cat. No.: B2368182
CAS No.: 1311779-08-4
M. Wt: 208.28
InChI Key: BHSDBAZOWLJODG-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a cyanomethyl group, an ethyl group, and a methyl group attached to the thiophene ring, along with a carboxamide functional group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide typically involves the reaction of 3-ethylthiophene-2-carboxylic acid with cyanomethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process ensures high yield and purity of the product while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyanomethyl and carboxamide groups play a crucial role in its binding affinity and selectivity towards target proteins or enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-methylthiophene-3-carboxamide
  • N-(cyanomethyl)-4-ethylthiophene-2-carboxamide
  • N-(cyanomethyl)-3-ethylthiophene-2-carboxamide

Uniqueness

N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and biological properties. The presence of both cyanomethyl and carboxamide groups enhances its reactivity and potential for forming diverse derivatives. Additionally, the compound’s structural features contribute to its potential as a versatile building block in synthetic chemistry and its promising applications in various scientific fields.

Properties

IUPAC Name

N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-3-8-4-7-14-9(8)10(13)12(2)6-5-11/h4,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSDBAZOWLJODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1)C(=O)N(C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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